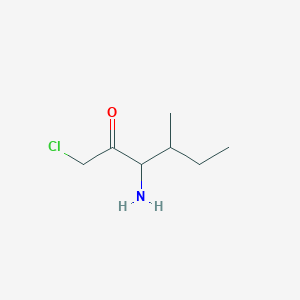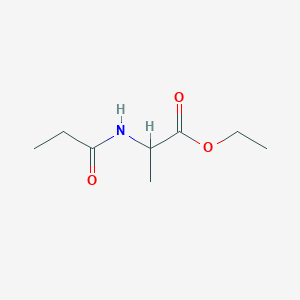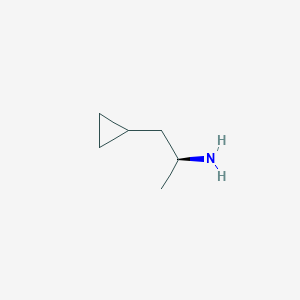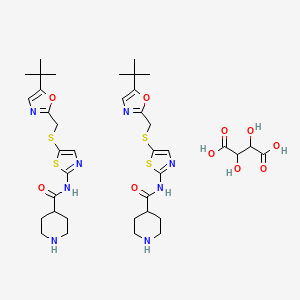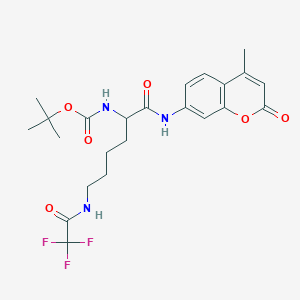
Boc-DL-Lys(Tfa)-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Lys(Tfa)-AMC: は、主に生化学および分子生物学の研究で使用される合成化合物です。これは、必須アミノ酸であるリジンの誘導体であり、ペプチド合成や酵素アッセイの基質としてよく使用されます。
準備方法
合成経路と反応条件: Boc-DL-Lys(Tfa)-AMCの合成は、通常、リジンのアミノ基をtert-ブトキシカルボニル(Boc)基で保護し、ε-アミノ基をトリフルオロアセチル化する工程が含まれます。最後の工程では、7-アミノ-4-メチルクマリン(AMC)とのカップリングが行われます。反応条件には、ジメチルホルムアミド(DMF)などの有機溶媒と、ジシクロヘキシルカルボジイミド(DCC)などの触媒を使用することがよくあります。
工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に制御することが含まれます。工業的な環境では、製造プロセスを効率化するために、自動ペプチド合成機が一般的に使用されます。
化学反応の分析
反応の種類: Boc-DL-Lys(Tfa)-AMCは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: Bocとトリフルオロアセチルの保護基は、酸性条件下で除去できます。
置換: アミノ基は求核置換反応に関与できます。
カップリング反応: この化合物は、DCCなどのカップリング剤を使用して、他のアミノ酸やペプチドとカップリングできます。
一般的な試薬と条件:
加水分解: トリフルオロ酢酸(TFA)は、脱保護に一般的に使用されます。
置換: N-ヒドロキシスクシンイミド(NHS)やDCCなどの試薬は、カップリング反応に使用されます。
主な生成物: 生成される主な生成物には、脱保護されたリジン誘導体とカップリングされたペプチドが含まれます。
科学研究への応用
化学: this compoundは、ペプチド合成で保護されたリジン誘導体として使用されます。また、酵素反応速度論やメカニズムの研究にも用いられます。
生物学: 生物学的研究では、this compoundはプロテアーゼの基質として機能し、酵素活性と特異性の研究を可能にします。
医学: この化合物は、酵素阻害剤の開発や創薬研究に使用されています。
産業: 製薬業界では、this compoundは、ペプチドベースの薬の合成や品質管理アッセイに使用されています。
科学的研究の応用
Chemistry: Boc-DL-Lys(Tfa)-AMC is used in peptide synthesis as a protected lysine derivative. It is also employed in the study of enzyme kinetics and mechanisms.
Biology: In biological research, this compound serves as a substrate for proteases, allowing the study of enzyme activity and specificity.
Medicine: The compound is used in the development of enzyme inhibitors and in drug discovery research.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and in quality control assays.
作用機序
Boc-DL-Lys(Tfa)-AMCは、主に酵素反応の基質としての役割を通じてその効果を発揮します。この化合物は、プロテアーゼによって分解され、蛍光測定で検出できる7-アミノ-4-メチルクマリンが放出されます。これにより、酵素活性の測定と酵素反応速度論の研究が可能になります。
類似化合物の比較
類似化合物:
- Boc-DL-Lys(Boc)-OH
- Boc-DL-Lys(Z)-OH
- Boc-DL-Lys(Tfa)-OH
比較: this compoundは、7-アミノ-4-メチルクマリンとカップリングされているため、酵素アッセイで蛍光読み取り値を提供することで、ユニークです。これは、この特徴を持たない他のリジン誘導体とは異なり、ハイスループットスクリーニングや酵素活性研究に特に有用です。
類似化合物との比較
- Boc-DL-Lys(Boc)-OH
- Boc-DL-Lys(Z)-OH
- Boc-DL-Lys(Tfa)-OH
Comparison: Boc-DL-Lys(Tfa)-AMC is unique due to its coupling with 7-amino-4-methylcoumarin, which provides a fluorescent readout in enzymatic assays. This makes it particularly useful in high-throughput screening and enzyme activity studies, setting it apart from other lysine derivatives that do not have this feature.
特性
IUPAC Name |
tert-butyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVNATYYXBMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
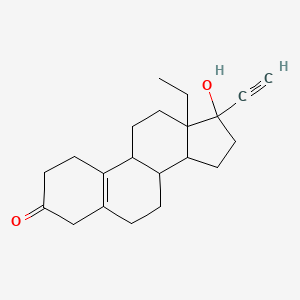
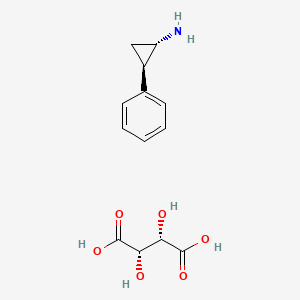
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
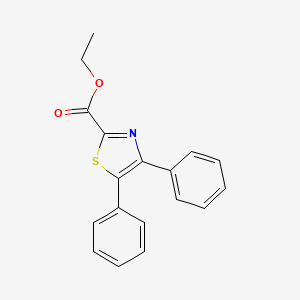
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
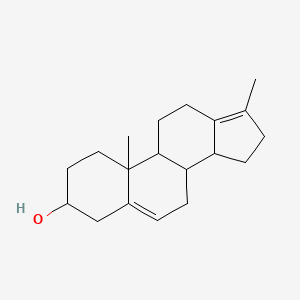
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
